molecular formula C10H11NS2 B8274987 3,4-Bis(methylthio)benzyl cyanide

3,4-Bis(methylthio)benzyl cyanide

Cat. No.: B8274987
M. Wt: 209.3 g/mol
InChI Key: XPMHPOMWKFLEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis(methylthio)benzyl cyanide is a benzyl cyanide derivative featuring two methylthio (-SMe) substituents at the 3- and 4-positions of the benzene ring. This compound is structurally characterized by a cyanide (-CN) group attached to the benzyl carbon, which confers reactivity typical of nitriles, such as participation in nucleophilic additions or hydrolysis reactions.

Properties

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

2-[3,4-bis(methylsulfanyl)phenyl]acetonitrile

InChI

InChI=1S/C10H11NS2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3

InChI Key

XPMHPOMWKFLEGB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CC#N)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4-Bis(methylthio)benzyl cyanide with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications:

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Applications/Notes
This compound C₁₀H₁₀NS₂ 224.32 (calc.) Not reported -CN, -SMe (3,4-positions) Likely intermediate for sulfur-containing pharmaceuticals or agrochemicals
3-Methylbenzyl Cyanide C₉H₉N 131.18 Not reported -CN, -Me (3-position) Precursor for dyes, fragrances, and pharmaceuticals
Methyl 3-cyanobenzoate C₉H₇NO₂ 161.15 58–60 -CN, -COOCH₃ (3-position) Ester derivative for polymer or drug synthesis
Methyl 4-(cyanoacetyl)benzoate C₁₁H₉NO₃ 203.19 170–174 -CN, -COOCH₃, acetyl (4-position) High-melting intermediate for specialty chemicals
tert-Butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate C₂₂H₂₇BrN₂O₃S 503.43 (calc.) Not reported -SMe, -Br, carbamate Complex intermediate in drug discovery

Key Findings:

Structural Influence on Reactivity: The methylthio groups in this compound increase steric bulk and electron density compared to simpler analogs like 3-methylbenzyl cyanide. This may enhance its stability in acidic conditions or alter its solubility in polar solvents. In contrast, Methyl 3-cyanobenzoate () lacks sulfur but includes an ester group, making it more polar and suitable for hydrolytic reactions .

Thermal Stability: The high melting point of Methyl 4-(cyanoacetyl)benzoate (170–174°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via the acetyl group), whereas this compound’s melting point is unreported but likely lower due to reduced polarity .

Applications :

  • Unlike tert-butyl carbamate derivatives (), which are used in peptide synthesis or as protecting groups, this compound’s dual sulfur atoms may make it a candidate for metal coordination or catalytic applications .

Biological Relevance :

  • While caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) is used in pharmacological research for its antioxidant properties, this compound’s cyanide group and sulfur substituents could confer distinct bioactivity, though toxicity studies are needed .

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